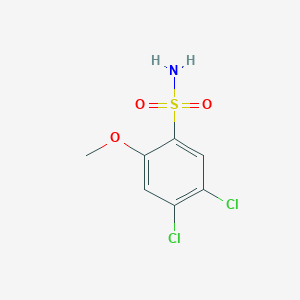

4,5-dichloro-2-methoxybenzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

4,5-dichloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZDIJXIJFMECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 4,5-dichloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent under controlled temperature conditions. The reaction mixture is then neutralized with ammonia to yield the sulfonamide product .

Industrial Production Methods

Industrial production of 4,5-dichloro-2-methoxybenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms at positions 4 and 5 undergo nucleophilic aromatic substitution (NAS) under basic or catalytic conditions:

Mechanistic Note : Steric hindrance from the methoxy group at C2 directs substitution primarily to C4 and C5. DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates .

Oxidation and Reduction

The sulfonamide moiety and aromatic ring participate in redox reactions:

Oxidation

-

Sulfur Oxidation : Treatment with H₂O₂/HOAc converts the sulfonamide to a sulfonic acid.

-

Ring Oxidation : Ozone or KMnO₄ cleaves the benzene ring, yielding dicarboxylic acid derivatives.

Reduction

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether (-S-) group.

Key Limitation : Over-reduction of the aromatic ring is avoided using mild conditions (e.g., Pd/C/H₂ at 25°C) .

Coupling Reactions

The compound participates in cross-coupling to form biaryl systems:

Electronic Effects : The methoxy group at C2 enhances para-directed coupling by increasing electron density .

Sulfonamide-Specific Reactivity

The sulfonamide group (-SO₂NH₂) enables unique transformations:

N-Alkylation

-

Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylsulfonamides.

Sulfonyl Chloride Formation

-

Treatment with PCl₅ converts the sulfonamide to a sulfonyl chloride, enabling further derivatization :

Biological Activity Modulation

Comparative Reactivity Analysis

The compound’s behavior differs from structurally related sulfonamides:

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Chemistry

4,5-Dichloro-2-methoxybenzene-1-sulfonamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structural properties allow for various substitution reactions that can lead to new derivatives with enhanced functionalities.

Biology

Research indicates potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of sulfonamides exhibit significant activity against various cancer cell lines. For instance, certain modifications to the sulfonamide structure have resulted in compounds that inhibit tumor growth more effectively than standard treatments like methotrexate .

Medicine

The compound is being explored as a therapeutic agent for various medical conditions. Its mechanism of action involves targeting specific biological pathways, making it a candidate for further development in drug formulations aimed at treating diseases such as cancer and bacterial infections .

Industrial Applications

In industrial settings, 4,5-dichloro-2-methoxybenzene-1-sulfonamide is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its role as an intermediate allows for the creation of various compounds that are crucial in drug development and chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study evaluated a series of sulfonamide derivatives based on 4,5-dichloro-2-methoxybenzene-1-sulfonamide for their anticancer activity against colon cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of existing treatments. This suggests that further optimization could yield effective new therapies .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of sulfonamide derivatives derived from 4,5-dichloro-2-methoxybenzene-1-sulfonamide. The findings demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Antimicrobial and anticancer research | Exhibits significant activity against cancer cell lines |

| Medicine | Therapeutic agent exploration | Potential treatment for various diseases |

| Industry | Intermediate in chemical production | Essential for pharmaceutical development |

Mecanismo De Acción

The mechanism of action of 4,5-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparación Con Compuestos Similares

Table 1: Key Structural Differences

Implications : The absence of a triazine ring in 4,5-dichloro-2-methoxybenzene-1-sulfonamide suggests it lacks the ALS-inhibiting mechanism common to sulfonylurea herbicides. Its bioactivity, if any, may derive from alternative pathways, such as enzyme inhibition via sulfonamide interactions.

Comparison with 5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide ()

The compound 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2) shares a benzene-sulfonamide scaffold but differs in substitution and side-chain modifications :

- Substituent Positions : Chlorine is at position 5 (vs. 4 and 5 in the target compound), with a methyl group at position 4 and a methoxy group at position 2.

Table 2: Substituent and Molecular Weight Comparison

In contrast, the dichloro substitution in the target compound could increase electrophilicity, affecting reactivity or binding to hydrophobic pockets.

Research Findings and Hypotheses

- Agrochemical Potential: While sulfonylureas in rely on triazine-urea motifs for herbicidal activity , the target compound’s dichloro-methoxy pattern may confer antifungal or bacteriostatic properties, common in other sulfonamide derivatives.

- Pharmaceutical Relevance: The N-unsubstituted sulfonamide in 4,5-dichloro-2-methoxybenzene-1-sulfonamide allows for hydrogen bonding, a trait exploited in carbonic anhydrase inhibitors (e.g., acetazolamide). Its dichloro substituents could modulate binding affinity compared to mono-chloro analogues .

Actividad Biológica

4,5-Dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and pharmacological insights into the biological activity of this compound.

4,5-Dichloro-2-methoxybenzene-1-sulfonamide is characterized by its sulfonamide functional group and two chlorine substituents on the aromatic ring. Its structure can be represented as follows:

This compound's unique structural features contribute to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study focusing on various sulfonamide compounds, including 4,5-dichloro-2-methoxybenzene-1-sulfonamide, it was found that these compounds showed varying degrees of effectiveness against clinical isolates of Staphylococcus aureus and other pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that certain modifications in the chemical structure could enhance antimicrobial activity significantly .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4,5-Dichloro-2-methoxybenzene-1-sulfonamide | TBD | S. aureus |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 0.5 | MRSA |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | TBD | Nocardia species |

Anticancer Potential

The anticancer properties of 4,5-dichloro-2-methoxybenzene-1-sulfonamide have also been explored. It is suggested that this compound may inhibit specific signaling pathways associated with cancer cell proliferation. For instance, molecular docking studies revealed a strong affinity for MAPK1, a key player in cancer progression .

Case Study: MAPK1 Inhibition

In preclinical studies, compounds with similar structures demonstrated significant inhibition of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values were notably low, indicating potent activity against these malignancies .

The biological activity of 4,5-dichloro-2-methoxybenzene-1-sulfonamide is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways.

- Cell Signaling Disruption : It is believed to disrupt normal cell signaling pathways, particularly those mediated by G protein-coupled receptors (GPCRs), leading to altered hormone levels and endocrine disruption.

- Calcium Channel Modulation : Similar sulfonamides have been shown to inhibit L-type calcium channels, affecting cardiovascular functions and perfusion pressure .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4,5-dichloro-2-methoxybenzene-1-sulfonamide is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound exhibits moderate permeability across cellular membranes.

- Distribution : High volume distribution indicates extensive tissue penetration.

- Metabolism : The compound may undergo phase II metabolic reactions rather than being primarily metabolized by cytochrome P450 enzymes .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | TBD |

| Half-life | TBD |

| Metabolic Pathway | Phase II |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dichloro-2-methoxybenzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene precursor. A common approach is reacting 3,4-dichloro-2-methoxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amidation with ammonia or a primary amine. Reaction optimization includes controlling temperature (e.g., 70°C for sulfonation ), solvent choice (e.g., dichloromethane or DMF ), and purification via column chromatography (e.g., EtOAc/hexane gradients ). Yield improvements focus on stoichiometric ratios and inert atmospheres to minimize side reactions .

Q. How is the structural integrity of 4,5-dichloro-2-methoxybenzene-1-sulfonamide confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions and connectivity. For example, NMR can confirm methoxy (-OCH) and sulfonamide (-SONH) proton environments, while NMR identifies aromatic carbons and substituent effects . Mass spectrometry (MS) provides molecular weight validation, and High-Performance Liquid Chromatography (HPLC) assesses purity .

Q. What analytical techniques are used to characterize impurities in this compound?

- Methodological Answer : Impurity profiling employs HPLC with UV detection to separate and quantify byproducts. For example, EP (European Pharmacopoeia) impurities like 2-amino-4-chloro-5-sulfamoylbenzoic acid can be identified using reference standards . Mass spectrometry coupled with liquid chromatography (LC-MS) helps assign structures to unknown impurities .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of 4,5-dichloro-2-methoxybenzene-1-sulfonamide be resolved?

- Methodological Answer : Contradictory bioactivity results often arise from variations in assay conditions. Systematic analysis includes:

- Dose-Response Curves : Testing across a concentration range to identify threshold effects.

- Cell Line Validation : Using multiple cell lines (e.g., J774A.1 macrophages ) to confirm target specificity.

- Structural Confirmation : Re-analyzing compound purity to rule out degradation products influencing activity .

- Mechanistic Studies : Kinetic analysis of enzyme inhibition or receptor binding to differentiate direct vs. indirect effects .

Q. What strategies enhance the chemical stability of the sulfonamide group in this compound?

- Methodological Answer : Stability improvements focus on:

- pH Control : Maintaining neutral to slightly acidic conditions to prevent hydrolysis of the sulfonamide bond .

- Derivatization : Introducing electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce nucleophilic attack .

- Protective Groups : Temporarily blocking the sulfonamide group during reactive synthetic steps .

Q. How can computational modeling guide the design of 4,5-dichloro-2-methoxybenzene-1-sulfonamide derivatives with improved pharmacological properties?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase) to predict binding affinity .

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methoxy positions) with bioactivity data to prioritize synthetic targets .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity early in the design phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.